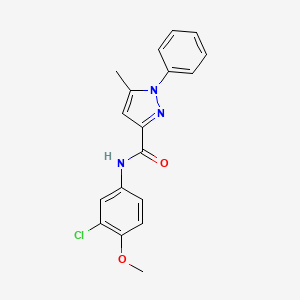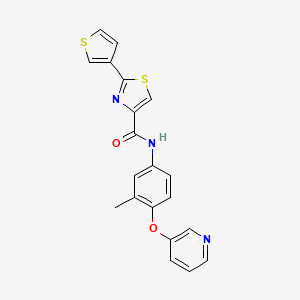
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a major inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a range of therapeutic effects.
Mécanisme D'action
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 works by inhibiting GABA-AT, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can reduce neuronal excitability and regulate the activity of other neurotransmitters. By increasing GABA levels, N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 can enhance the inhibitory tone in the brain, which can have a range of therapeutic effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 has been shown to have a range of biochemical and physiological effects in animal models. It can increase the levels of GABA in the brain, which can reduce neuronal excitability and regulate the activity of other neurotransmitters. It can also modulate the reward pathway in the brain, which can have implications for addiction and substance abuse. Additionally, N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA-AT, which allows for precise modulation of GABA levels in the brain. It has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and stability. However, there are also some limitations to its use in experiments. N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 can have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, its effects on GABA levels can vary depending on the brain region and cell type, which can make it difficult to generalize findings.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115. One area of interest is its potential as a treatment for substance abuse and addiction. N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 has been shown to modulate the reward pathway in the brain, which could have implications for reducing drug-seeking behavior. Another area of interest is its potential as a treatment for neurological and psychiatric disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to fully understand the mechanisms of action of N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 and its effects on GABA levels in different brain regions and cell types.
Méthodes De Synthèse
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including the formation of a pyrazole ring, introduction of a chloro and methoxy group, and the attachment of a carboxamide moiety. The final product is obtained in high yield and purity.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been investigated as a treatment for cocaine addiction, as it can modulate the reward pathway in the brain.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-10-16(21-22(12)14-6-4-3-5-7-14)18(23)20-13-8-9-17(24-2)15(19)11-13/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBSBBYSGSUENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7551796.png)
![[4-[1-(2,6-Dichlorophenyl)-5-ethyl-1,2,4-triazole-3-carbonyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7551801.png)
![2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]acetamide](/img/structure/B7551819.png)
![3-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-1-(4-fluorophenyl)pyrrolidine](/img/structure/B7551820.png)
![N-[2-(4-chlorophenyl)ethyl]-2-oxo-6-phenyl-1H-pyridine-3-carboxamide](/img/structure/B7551827.png)
![2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7551841.png)
![N-[4-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]-4-[3-(trifluoromethyl)pyrazol-1-yl]benzamide](/img/structure/B7551845.png)
![1-(2,3-Dihydroindol-1-yl)-2-[4-[3-(4-methylphenyl)-1,2-oxazole-5-carbonyl]piperazin-1-yl]ethanone](/img/structure/B7551851.png)
![4-(4-methyl-2-oxo-1H-imidazol-3-yl)-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]benzamide](/img/structure/B7551853.png)

![methyl 2-[[3-(2-methoxy-2-oxoethoxy)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B7551871.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7551875.png)
![1-[[2-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7551880.png)
![N-(4-methylphenyl)-N-[4-[[methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7551887.png)